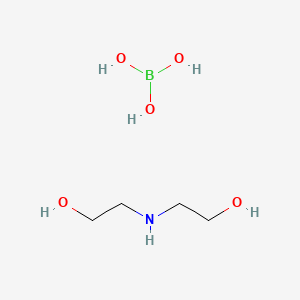![molecular formula C12H12N4O4 B14165370 2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid CAS No. 111698-93-2](/img/structure/B14165370.png)
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid is a complex organic compound that belongs to the benzotriazine family. This compound is characterized by the presence of a benzotriazinone ring, which is a tricyclic structure containing nitrogen atoms. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with glycine or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and formulation.
Industry: It is used in the synthesis of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazinone ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid: Similar in structure but differs in the acetic acid moiety.
3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one: Contains a phosphoryloxy group instead of the acetic acid moiety
Uniqueness
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
111698-93-2 |
|---|---|
Fórmula molecular |
C12H12N4O4 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C12H12N4O4/c17-10(13-7-11(18)19)5-6-16-12(20)8-3-1-2-4-9(8)14-15-16/h1-4H,5-7H2,(H,13,17)(H,18,19) |
Clave InChI |
AIIZXACQGJADRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC(=O)O |
Solubilidad |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)


![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)






![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
